
1-Benzyl-2-nitromethylene-imidazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Nitromethylene)-1-(phenylmethyl)imidazolidine is a heterocyclic compound that features an imidazolidine ring substituted with a nitromethylene group and a phenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitromethylene)-1-(phenylmethyl)imidazolidine can be achieved through several methods. One common approach involves the [3 + 2] cycloaddition reaction of nonstabilized azomethine ylides with suitable reaction partners. For instance, nonstabilized azomethine ylides generated in situ from N-benzyl-substituted compounds can react with activated alkenes, aromatic ketones, or aromatic aldehydes to form the imidazolidine ring .
Industrial Production Methods
While specific industrial production methods for 2-(Nitromethylene)-1-(phenylmethyl)imidazolidine are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(Nitromethylene)-1-(phenylmethyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted phenylmethyl derivatives can be formed.
科学的研究の応用
2-(Nitromethylene)-1-(phenylmethyl)imidazolidine has several applications in scientific research:
作用機序
The mechanism of action of 2-(Nitromethylene)-1-(phenylmethyl)imidazolidine involves its interaction with molecular targets through its functional groups. The nitromethylene group can participate in redox reactions, while the imidazolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Known for its medicinal properties and used in the synthesis of various heterocyclic compounds.
Imidazolidine derivatives: These compounds share the imidazolidine ring structure and exhibit similar chemical reactivity.
Uniqueness
2-(Nitromethylene)-1-(phenylmethyl)imidazolidine is unique due to the presence of both a nitromethylene group and a phenylmethyl group, which confer distinct chemical and biological properties
特性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
(2E)-1-benzyl-2-(nitromethylidene)imidazolidine |
InChI |
InChI=1S/C11H13N3O2/c15-14(16)9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2/b11-9+ |
InChIキー |
AMSZBACOVUMMSU-PKNBQFBNSA-N |
異性体SMILES |
C1CN(/C(=C/[N+](=O)[O-])/N1)CC2=CC=CC=C2 |
正規SMILES |
C1CN(C(=C[N+](=O)[O-])N1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



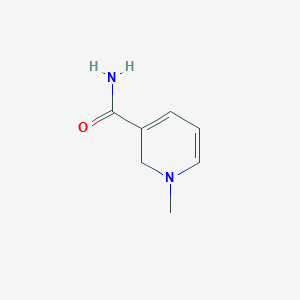
![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)

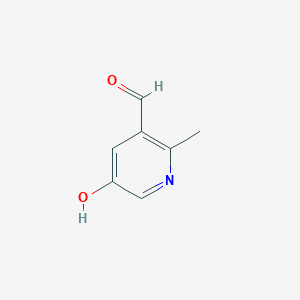
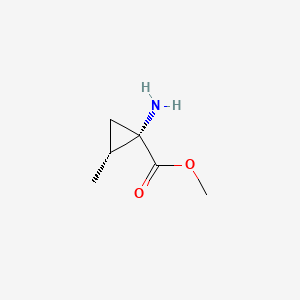

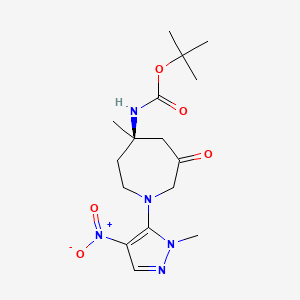

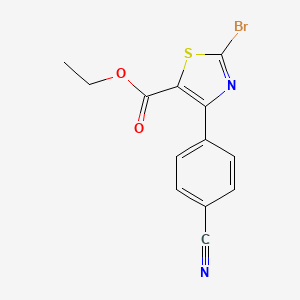
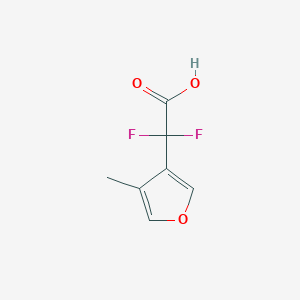
![Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13087709.png)
![tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087713.png)

